

# Crystal Structure of 2-Amino-4-methyl-3-nitropyridine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Amino-4-methyl-3-nitropyridine

Cat. No.: B139313

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of **2-Amino-4-methyl-3-nitropyridine**, a compound of interest in pharmaceutical and materials science. This document details the crystallographic data, experimental protocols for its synthesis and crystal growth, and a workflow for its structural determination.

## Core Crystallographic Data

The crystal structure of **2-Amino-4-methyl-3-nitropyridine** has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group  $P2(1)/n$ . The crystal structure is stabilized by a combination of  $N\text{-H}\cdots N$  and  $N\text{-H}\cdots O$  hydrogen bonds, forming a layered arrangement with a dimeric  $N\text{-H}\cdots N$  motif where molecular units are related by an inversion center.

Table 1: Crystal Data and Structure Refinement for **2-Amino-4-methyl-3-nitropyridine**

Parameter	Value
Empirical Formula	<chem>C6H7N3O2</chem>
Formula Weight	153.14 g/mol
Crystal System	Monoclinic
Space Group	P2(1)/n
a (Å)	Data not available in publicly accessible documents
b (Å)	Data not available in publicly accessible documents
c (Å)	Data not available in publicly accessible documents
$\beta$ (°)	Data not available in publicly accessible documents
Volume (Å <sup>3</sup> )	Data not available in publicly accessible documents
Z	Data not available in publicly accessible documents
Density (calculated)	Data not available in publicly accessible documents
Absorption Coefficient	Data not available in publicly accessible documents
F(000)	Data not available in publicly accessible documents
Crystal Size (mm <sup>3</sup> )	Data not available in publicly accessible documents
Radiation	Data not available in publicly accessible documents

Reflections Collected	Data not available in publicly accessible documents
Independent Reflections	Data not available in publicly accessible documents
Final R indices [ $I > 2\sigma(I)$ ]	Data not available in publicly accessible documents
R indices (all data)	Data not available in publicly accessible documents

Note: Specific unit cell dimensions and refinement statistics are contained within the full research publication "Molecular and crystal structures, vibrational studies and quantum chemical calculations of 3 and 5-nitroderivatives of 2-amino-4-methylpyridine" by I. Bryndal et al., which requires subscription access to view.

## Experimental Protocols

### Synthesis of 2-Amino-4-methyl-3-nitropyridine

The synthesis of **2-Amino-4-methyl-3-nitropyridine** is typically achieved through the electrophilic nitration of 2-amino-4-methylpyridine.<sup>[1]</sup> This method, however, can lead to a mixture of isomers, including the 3-nitro and 5-nitro products.<sup>[1]</sup> Careful control of reaction conditions is necessary to influence the regioselectivity.

Materials:

- 2-amino-4-methylpyridine
- Concentrated Sulfuric Acid ( $H_2SO_4$ )
- Fuming Nitric Acid ( $HNO_3$ )
- Ice
- Sodium Carbonate ( $Na_2CO_3$ ) or Ammonium Hydroxide ( $NH_4OH$ ) for neutralization
- Ethyl Acetate or Dichloromethane for extraction

**Procedure:**

- Cooling: In a flask equipped with a stirrer and a dropping funnel, cool a volume of concentrated sulfuric acid to below 10 °C in an ice bath.
- Substrate Addition: Slowly add 2-amino-4-methylpyridine to the cooled sulfuric acid while maintaining the low temperature.
- Nitration: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the solution of 2-amino-4-methylpyridine in sulfuric acid, ensuring the temperature does not rise significantly.
- Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 95 °C for 2 hours) to drive the reaction to completion.
- Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction.
- Neutralization: Neutralize the acidic solution by the slow addition of a base such as a sodium carbonate solution or concentrated ammonium hydroxide until the pH is approximately 7.
- Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.
- Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), and remove the solvent under reduced pressure to obtain the crude product mixture.
- Purification: The desired 3-nitro isomer must be separated from the 5-nitro isomer, typically through column chromatography or fractional crystallization.

## Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction requires a slow and controlled crystallization process.

**Materials:**

- Purified **2-Amino-4-methyl-3-nitropyridine**

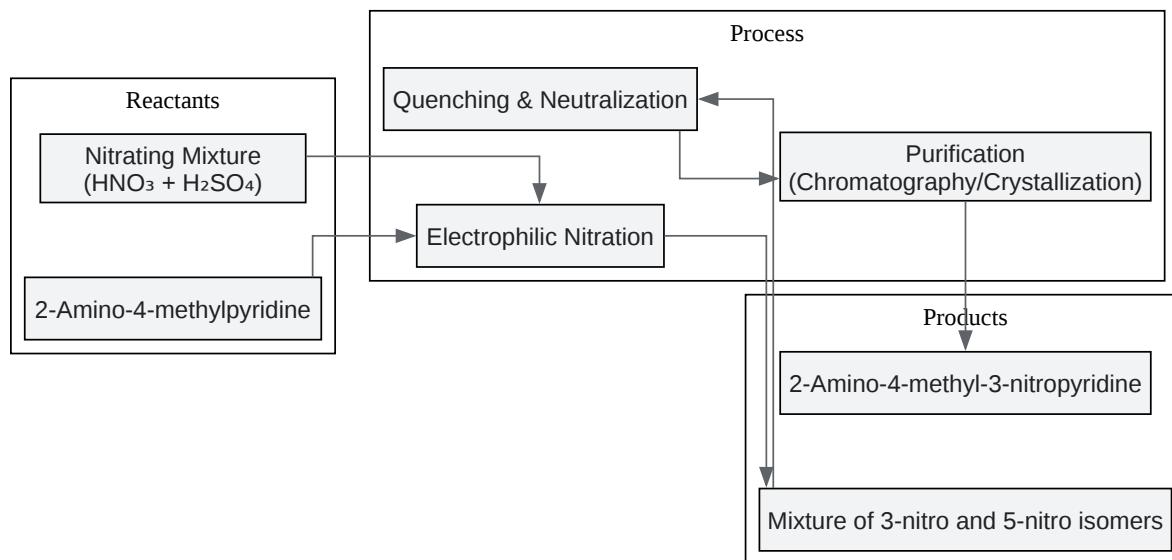
- A suitable solvent (e.g., ethanol, methanol, or a solvent mixture)

Procedure (Slow Evaporation Method):

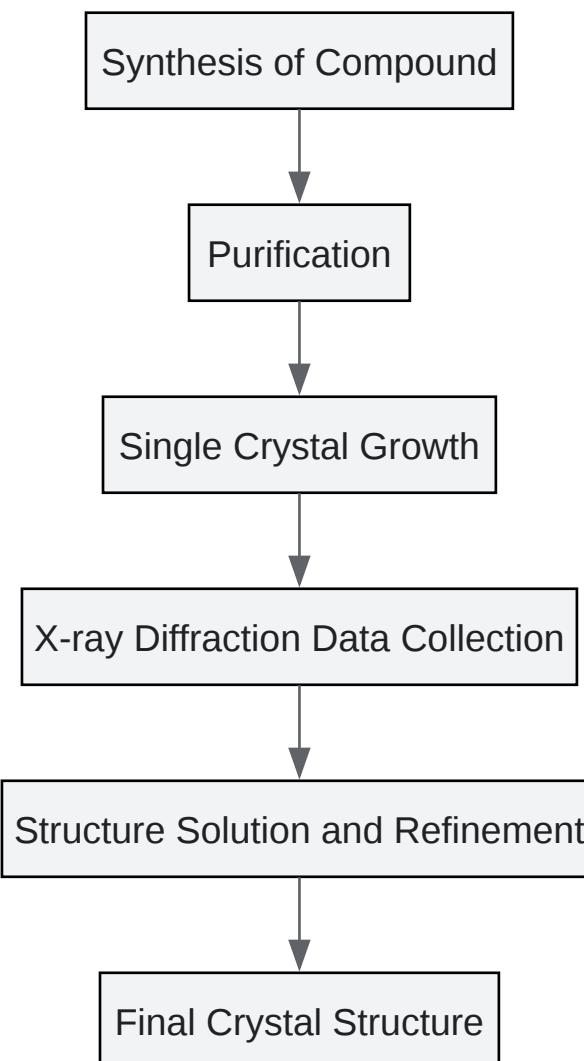
- Dissolution: Prepare a saturated solution of purified **2-Amino-4-methyl-3-nitropyridine** in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
- Filtration: Filter the hot solution to remove any particulate impurities that could act as unwanted nucleation sites.
- Crystallization: Transfer the filtered solution to a clean crystallization dish. Cover the dish with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.
- Incubation: Place the dish in a vibration-free environment at a constant temperature.
- Crystal Formation: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of **2-Amino-4-methyl-3-nitropyridine** should form.
- Harvesting: Carefully harvest the well-formed crystals from the solution.

## Visualized Workflows

The following diagrams illustrate the key processes in determining the crystal structure of **2-Amino-4-methyl-3-nitropyridine**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Amino-4-methyl-3-nitropyridine**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for crystal structure determination.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and *in vivo* Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-

amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC  
[pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Crystal Structure of 2-Amino-4-methyl-3-nitropyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139313#crystal-structure-of-2-amino-4-methyl-3-nitropyridine>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)